

chemical and physical properties of zinc acetate

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Compound of Interest

Compound Name: *acetic acid;zinc*

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Zinc Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical and physical properties of zinc acetate, a versatile compound with significant applications ranging from industrial catalysis to pharmaceutical therapies. This guide includes quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways to support advanced research and development.

Core Chemical and Physical Properties

Zinc acetate is a zinc salt of acetic acid that exists primarily in two forms: anhydrous ($\text{Zn}(\text{CH}_3\text{COO})_2$) and dihydrate ($\text{Zn}(\text{CH}_3\text{COO})_2 \cdot 2\text{H}_2\text{O}$).^{[1][2]} Both are white, crystalline solids with a faint, vinegar-like odor and an astringent taste.^{[1][3]} The anhydrous form is notably hygroscopic, readily absorbing moisture from the air to convert to the dihydrate form.^[4]

1.1. Molecular Structure

The coordination geometry of the zinc ion differs significantly between the two forms:

- Anhydrous Zinc Acetate: The zinc ion is coordinated to four oxygen atoms in a tetrahedral geometry. These tetrahedra are interconnected by acetate ligands, forming a polymeric structure.^[2]

- Zinc Acetate Dihydrate: The zinc ion is in an octahedral environment. In this structure, both acetate groups act as bidentate ligands, and water molecules complete the coordination.[2][5] The crystals are monoclinic.[5]

1.2. Quantitative Data

The key physical and chemical properties of both anhydrous and dihydrate zinc acetate are summarized for comparison in the tables below.

Table 1: General and Physical Properties of Zinc Acetate

Property	Anhydrous Zinc Acetate	Zinc Acetate Dihydrate	Reference(s)
Molecular Formula	C ₄ H ₆ O ₄ Zn	C ₄ H ₆ O ₄ Zn·2H ₂ O	[1][3]
Molecular Weight	183.48 g/mol	219.50 g/mol	[2][6]
Appearance	White crystalline solid/powder	White crystalline solid, plates, or flakes	[1][2]
Density	1.84 g/cm ³ (at 20°C)	1.735 g/cm ³	[2][7]
Melting Point	Decomposes at ~237°C	Decomposes at ~237°C (loses water at 100°C)	[1][2][8]
pH (5% aqueous solution)	6.0 - 7.0	6.0 - 8.0	[1][9]

Table 2: Solubility of Zinc Acetate

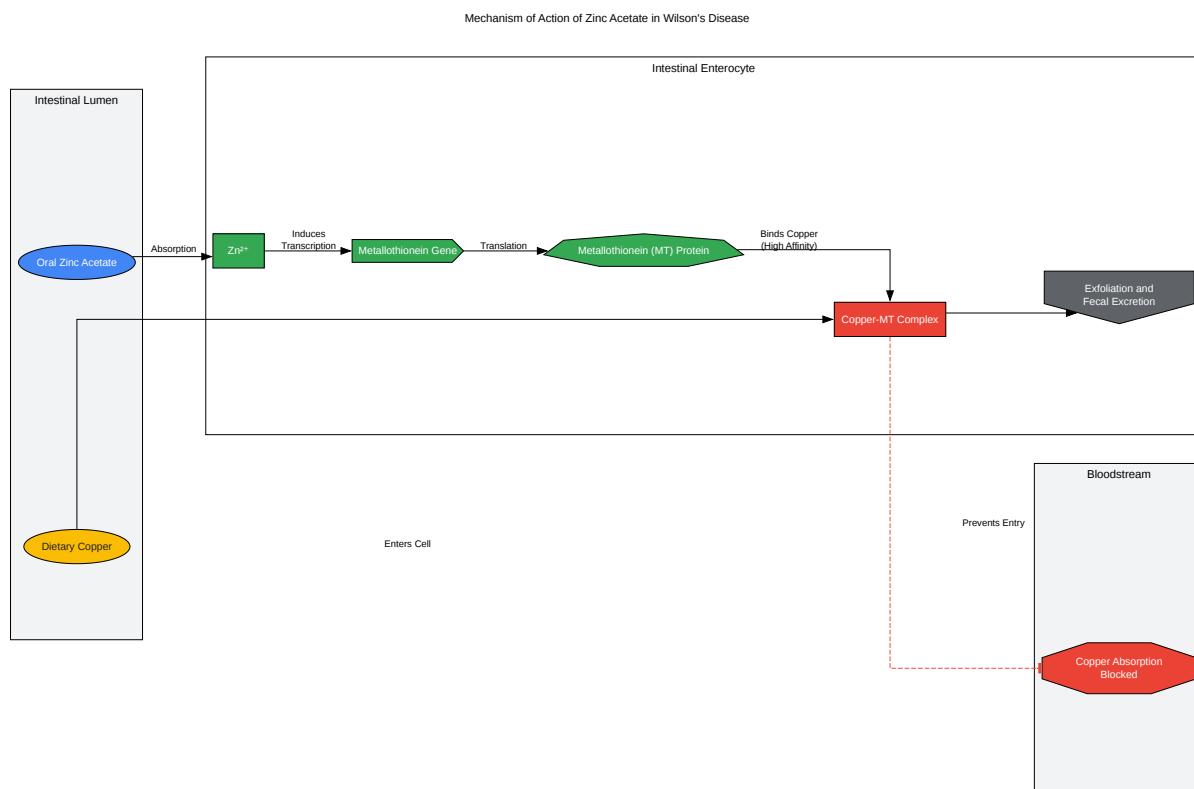
Solvent	Anhydrous Zinc Acetate	Zinc Acetate Dihydrate	Reference(s)
Water	33.75 g/100 mL (at 21°C)	43 g/100 mL (at 20°C)	[2][7]
Methanol	1.9 g/100 mL (at 15°C)	1.5 g/100 mL	[2][7]
Ethanol	3.5 g/100 g (at 25°C)	Soluble	[7][10]
Acetone	Insoluble	Slightly soluble	[4][7]

1.3. Reactivity and Stability Zinc acetate is stable under normal conditions but is incompatible with strong oxidizing agents, alkalis (like sodium hydroxide), and their carbonates.[1][11] Upon heating, it undergoes thermal decomposition. In a vacuum or inert atmosphere, heating anhydrous zinc acetate above its decomposition point (~237°C) yields acetic anhydride and a residue of basic zinc acetate ($Zn_4O(CH_3COO)_6$).[2] Further heating at higher temperatures results in the formation of zinc oxide (ZnO).[1][6]

Signaling Pathways and Mechanism of Action

In drug development, particularly for the treatment of Wilson's Disease, zinc acetate's mechanism of action is of critical importance. It functions by blocking the intestinal absorption of copper.[12][13]

Oral administration of zinc acetate induces the synthesis of metallothionein, a cysteine-rich protein, in intestinal cells (enterocytes).[14][15] Metallothionein has a higher binding affinity for copper than for zinc.[15][16] It preferentially binds dietary copper, trapping it within the enterocytes. This trapped copper is subsequently excreted from the body as the intestinal cells are shed, effectively creating a negative copper balance.[12][14][17] This mechanism prevents the systemic absorption and accumulation of copper that is characteristic of Wilson's Disease.[18]



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Mechanism of Action of Zinc Acetate in Wilson's Disease.

Experimental Protocols

3.1. Assay of Zinc Acetate Dihydrate (USP Method)

This protocol is based on the United States Pharmacopeia (USP) monograph for the assay of zinc acetate, which utilizes a complexometric titration with edetate disodium (EDTA).^[9]

- Objective: To determine the purity of Zinc Acetate Dihydrate ($C_4H_6O_4Zn \cdot 2H_2O$).
- Principle: Zinc ions (Zn^{2+}) form a stable, water-soluble complex with EDTA. The endpoint of the titration is detected using an indicator, Eriochrome Black T, which changes color when all free Zn^{2+} ions have been complexed by the EDTA.

- Reagents and Equipment:
 - Zinc Acetate sample
 - Deionized water
 - Ammonia-Ammonium Chloride Buffer TS (Thermo Scientific or equivalent)
 - Eriochrome Black T indicator solution
 - 0.05 M Eddate Disodium (EDTA) volumetric solution (VS), standardized
 - 50 mL burette, 250 mL conical flask, analytical balance
- Procedure:
 - Accurately weigh approximately 400 mg of Zinc Acetate.[9]
 - Dissolve the sample in 100 mL of deionized water in a 250 mL conical flask.[9]
 - Add 5 mL of Ammonia-Ammonium Chloride Buffer TS to the solution.[9]
 - Add 0.1 mL (approx. 2 drops) of Eriochrome Black T indicator solution. The solution should turn a wine-red color.[9]
 - Titrate the solution with 0.05 M EDTA VS. The endpoint is reached when the solution color changes from red to a deep blue.[9]
 - Record the volume of EDTA VS consumed.
- Calculation: Each mL of 0.05 M eddate disodium is equivalent to 10.98 mg of C4H6O4Zn·2H2O.[9]
 - Purity (%) = (Volume of EDTA (mL) * Molarity of EDTA * 219.50 * 100) / (Sample Weight (mg) * 1)
 - Note: Using the equivalency factor simplifies this: Purity (%) = (Volume of EDTA (mL) * 10.98 * 100) / Sample Weight (mg)

- Acceptance Criteria: The sample must contain not less than 98.0% and not more than 102.0% of $\text{C}_4\text{H}_6\text{O}_4\text{Zn}\cdot 2\text{H}_2\text{O}$.^[9]

3.2. Determination of Melting Point (Capillary Method)

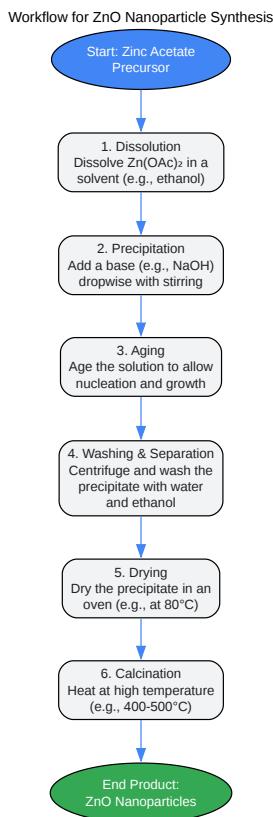
- Objective: To determine the decomposition temperature of zinc acetate.
- Principle: A small, powdered sample in a capillary tube is heated at a controlled rate. The temperature range from the initial decomposition/discoloration to complete liquefaction is recorded.
- Procedure:
 - Ensure the zinc acetate sample is finely powdered and completely dry.
 - Pack the sample into a capillary tube to a height of 2-3 mm.
 - Place the tube in a melting point apparatus.
 - Heat rapidly to a temperature approximately 20°C below the expected decomposition point (~237°C).
 - Reduce the heating rate to 1-2°C per minute.
 - Record the temperature at which decomposition (e.g., charring, gas evolution) begins. Since zinc acetate decomposes rather than melts cleanly, a decomposition range is typically reported.^[2]

Common Experimental Workflows

Zinc acetate is a common precursor in materials science and chemical synthesis.

4.1. Synthesis of Zinc Oxide (ZnO) Nanoparticles

Zinc acetate is frequently used as a precursor for the synthesis of ZnO nanoparticles via a precipitation method. The workflow involves the controlled decomposition of the zinc salt in the presence of a base.



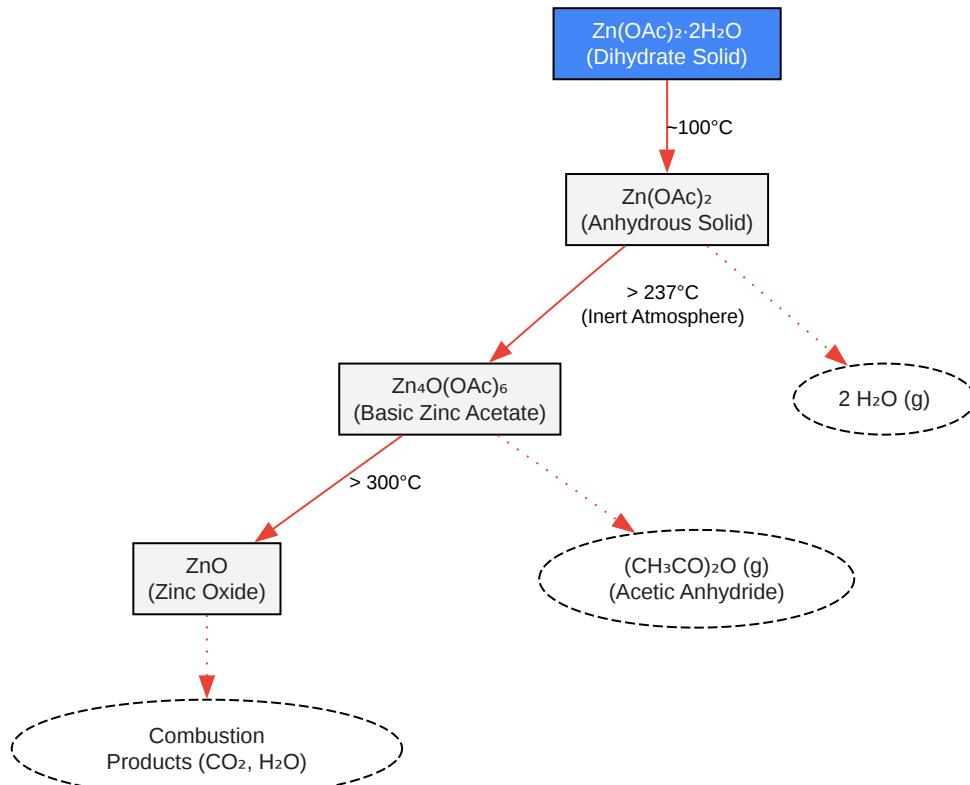
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Workflow for ZnO Nanoparticle Synthesis.

4.2. Thermal Decomposition Pathway

The thermal decomposition of zinc acetate dihydrate is a multi-step process. Understanding this pathway is crucial for applications involving high temperatures, such as the synthesis of ceramics or catalysts.[1][19]

Thermal Decomposition of Zinc Acetate Dihydrate

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Thermal Decomposition of Zinc Acetate Dihydrate.

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